3-acetamido-4-hydroxy-2-(1,2,3-trihydroxypropyl)-3,4-dihydro-2H-pyran-6-carboxylic acid
Description
2-Deoxy-2,3-didehydro-N-acetylneuraminic acid, commonly known as DANA, is a sialidase inhibitor. It was the first compound identified to inhibit the activity of sialidase enzymes, which are crucial for the proliferation of influenza viruses. DANA is derived from sialic acid and plays a significant role in antiviral research, particularly in the development of treatments for influenza.
Properties
IUPAC Name |
3-acetamido-4-hydroxy-2-(1,2,3-trihydroxypropyl)-3,4-dihydro-2H-pyran-6-carboxylic acid | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H17NO8/c1-4(14)12-8-5(15)2-7(11(18)19)20-10(8)9(17)6(16)3-13/h2,5-6,8-10,13,15-17H,3H2,1H3,(H,12,14)(H,18,19) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JINJZWSZQKHCIP-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)NC1C(C=C(OC1C(C(CO)O)O)C(=O)O)O | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H17NO8 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
291.25 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
24967-27-9 | |
| Record name | N-acetyl-2,3-didehydro-2-deoxyneuraminic acid | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.042.303 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Preparation Methods
Synthetic Routes and Reaction Conditions
DANA is synthesized through the dehydration of the C2 hydroxyl group of sialic acid. The process involves the removal of a water molecule from the sialic acid structure, resulting in the formation of DANA. The replacement of the hydroxyl group at the C4 position with an amino group significantly increases the binding affinity of the compound, leading to the creation of 4-amino-DANA, a more potent inhibitor .
Industrial Production Methods
Industrial production of DANA involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process typically includes the use of automated liquid handlers for precise addition of reagents and control of reaction conditions. The synthesized compound is then purified using techniques such as crystallization or chromatography to achieve the desired purity levels .
Chemical Reactions Analysis
Types of Reactions
DANA undergoes various chemical reactions, including:
Oxidation: DANA can be oxidized to form different derivatives with altered binding affinities.
Reduction: Reduction reactions can modify the functional groups on DANA, potentially enhancing its inhibitory properties.
Common Reagents and Conditions
Common reagents used in the reactions involving DANA include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and various nucleophiles for substitution reactions. The reactions are typically carried out under controlled temperature and pH conditions to ensure optimal results .
Major Products Formed
The major products formed from these reactions include various DANA derivatives with enhanced binding affinities and inhibitory activities.
Scientific Research Applications
DANA has a wide range of scientific research applications, including:
Chemistry: Used as a model compound for studying sialidase inhibition and designing new inhibitors.
Biology: Helps in understanding the role of sialidase enzymes in viral infections and cellular processes.
Medicine: Serves as a basis for developing antiviral drugs, particularly for treating influenza.
Industry: Utilized in the production of antiviral agents and in research for developing new therapeutic compounds
Mechanism of Action
DANA exerts its effects by inhibiting the activity of sialidase enzymes. These enzymes are responsible for cleaving sialic acid residues from glycoproteins and glycolipids, a crucial step in the release of viral particles from infected cells. By inhibiting sialidase, DANA prevents the spread of the virus to new cells, thereby limiting the infection .
Comparison with Similar Compounds
Similar Compounds
Zanamivir: Another sialidase inhibitor used as an antiviral drug.
Oseltamivir: A widely used antiviral drug that inhibits sialidase activity.
Peramivir: A sialidase inhibitor used for treating influenza.
Uniqueness of DANA
DANA is unique due to its pan-selective inhibition of all human neuraminidase isoenzymes, making it a versatile compound for studying sialidase inhibition. Its structure allows for various modifications, leading to the development of more potent derivatives .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
